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Compound of Interest

Compound Name: c175

Cat. No.: B1668177

Audience: Researchers, scientists, and materials engineers.

Introduction: C17500, a beryllium copper alloy also known as CDA 175, is widely utilized in
applications demanding high thermal and electrical conductivity combined with good strength
and hardness.[1][2][3] It belongs to the family of high-conductivity beryllium coppers, which are
characterized by their excellent response to precipitation-hardening treatments.[4] The
electrical resistivity of C175 is a critical parameter that dictates its performance in electrical
connectors, welding electrodes, and other components where efficient current flow is
paramount.[5] Accurate and repeatable measurement of this property is essential for quality
control, material characterization, and research. This document outlines the standard protocol
for measuring the electrical resistivity of C175 using the four-point probe method, in
accordance with ASTM B193.[6][7][8]

Principle of Measurement: The Four-Point Probe Method The four-point probe technique is a
standard method for measuring the resistivity of conductive materials.[9][10] It overcomes the
limitations of two-point measurements by eliminating the influence of contact and spreading
resistance. The method involves bringing four equally spaced, co-linear probes into contact
with a flat sample surface.[11] A constant DC current (l) is passed through the two outer
probes, while the resulting voltage drop (V) is measured across the two inner probes.[11] Since
the voltmeter draws very little current, the resistance of the contacts and the probe wires does
not significantly affect the voltage measurement.
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The volume resistivity (p) is then calculated from the measured resistance (R = V/I), the sample
thickness (t), and a geometric correction factor (C.F.).

p=(VI)*t*C.F

Where:

p is the volume resistivity in Ohm-centimeter (Q-cm)

V is the measured voltage in Volts (V)

| is the applied current in Amperes (A)

t is the sample thickness in centimeters (cm)

C.F. is a dimensionless correction factor that depends on the sample geometry and the
probe spacing. For a thin, large-area sample relative to the probe spacing, this factor
approaches 1/In(2) = 4.532.

Experimental Protocol

This protocol provides a step-by-step methodology for measuring the electrical resistivity of a
C175 alloy sample.

1. Apparatus and Materials:
o Four-Point Probe Head: With equally spaced tungsten carbide or similar hard metal tips.

e Source Measurement Unit (SMU) or a separate DC Current Source and Voltmeter: Capable
of sourcing a stable current and measuring voltage with high precision (microvolt resolution
recommended).

o Sample Holder: To securely hold the C175 sample and ensure good electrical contact with
the probes.

e C175 Sample: A flat, smooth sample with a uniform thickness, significantly larger than the
probe spacing.
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Digital Calipers or Micrometer: For accurate measurement of sample thickness.
Cleaning Solvents: Isopropyl alcohol or acetone for sample surface preparation.
Lint-free Wipes.

. Sample Preparation:

Obtain a C175 sample with a flat, uniform surface. The surface should be free of oxides,
grease, or other contaminants that could interfere with the measurement.

Clean the sample surface thoroughly using a lint-free wipe soaked in isopropyl alcohol or
acetone. Allow the sample to dry completely.

Measure the thickness of the sample at several different points using a micrometer or digital
calipers. Calculate the average thickness (t) and record the value. Ensure the thickness
variation is minimal across the measurement area.

. Measurement Procedure:

Connect the four-point probe head to the current source and voltmeter. The outer two probes
are connected to the current source, and the inner two probes are connected to the
voltmeter.

Place the prepared C175 sample on the sample holder.

Gently lower the four-point probe head until all four probes make firm and simultaneous
contact with the sample surface.

Set the current source to a suitable value. The current should be high enough to produce a
measurable voltage drop but not so high as to cause sample heating (Joule heating), which
can affect resistivity.[8]

Apply the current and record the voltage reading from the voltmeter. To improve accuracy,
reverse the polarity of the current, measure the corresponding voltage, and use the average
of the absolute values of the two measurements.
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« Lift the probe head and reposition it on a different area of the sample. Repeat the
measurement. It is recommended to take at least five measurements at different locations to
ensure the sample is homogeneous and to obtain a reliable average value.

4. Data Calculation and Presentation:
e For each measurement, calculate the resistance R = VI/I.

o Calculate the volume resistivity (p) using the formula provided earlier, incorporating the
average thickness (t) and the appropriate geometric correction factor for your setup.

o Calculate the average resistivity and the standard deviation from the multiple measurements.

e Present the collected and calculated data in a structured table for clarity and easy
comparison.

Data Presentation

All quantitative data should be summarized in a clear, structured table.

Calculate
Measure . Sample Correctio d
Current Voltage Resistanc . L
ment . ) . Thicknes n Factor Resistivit
. MinA (V)inV e(R)inQ . .
Point s()incm (C.F) y (p) in
Q-cm
1 1.0 0.000052 0.000052 0.20 4,532 4.713e-5
2 1.0 0.000051 0.000051 0.20 4.532 4.622e-5
3 1.0 0.000053 0.000053 0.20 4,532 4.804e-5
4 1.0 0.000052 0.000052 0.20 4.532 4.713e-5
5 1.0 0.000051 0.000051 0.20 4.532 4.622e-5
Average - - - - - 4.695e-5
Std. Dev. - - - - - 7.59e-7
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Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

Phase 1: Preparation

Obtain Flat C175 Sample

Clean Sample Surface
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Measure Average Thickness (t)
with Micrometer
1

i
Phase 2: Setup & Measurement
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Lower 4-Point Probe onto Sample

Apply Constant Current (I
(Outer Probes)

Measure Voltage Drop (V)
er Probes)

(inn,

Repeat at Multiple Locations

i
i
Phase 3:iAnalysis

Calculate Resistivity
p=R*t*CF.

Calculate Average Resistivity
and Standard Deviation

Click to download full resolution via product page

Caption: Workflow for C175 electrical resistivity measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.C17500 Copper (CDA 175) | Aviva Metals [avivametals.com]
e 3. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
e 4. Copper Alloys :: Beartech Alloys [beartechalloys.com]

e 5. C17500 beryllium copper CuCo2Be alloy 10 beryllium cobalt copper supplier
[[sberylliumcopper.com]

e 6. store.astm.org [store.astm.org]

e 7. webstore.ansi.org [webstore.ansi.org]

o 8. atslab.com [atslab.com]

e 9. mgchemicals.com [mgchemicals.com]

e 10. mgchemicals.com [mgchemicals.com]

e 11. Four Point Probe Measurement Explained [suragus.com]

 To cite this document: BenchChem. [Application Note: High-Accuracy Measurement of C175
Electrical Resistivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668177#experimental-setup-for-measuring-c175-
electrical-resistivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.avivametals.com/collections/copper-alloys/beryllium-copper/c17500-copper
https://www.cadicompany.com/copper-alloy-general-info-corner/c17500-and-c17510-copper-alloy-material
http://www.beartechalloys.com/copperalloy175.html
https://www.jsberylliumcopper.com/C17500-beryllium-copper/
https://www.jsberylliumcopper.com/C17500-beryllium-copper/
https://store.astm.org/b0193-20.html
https://webstore.ansi.org/standards/astm/astmb19325
https://atslab.com/standard/american-society-for-testing-and-materials/conductivity-astm-b193-testing/
https://mgchemicals.com/videos/tech-talk/tech-talk-4-four-point-probe-measuring-and-calculating-resistivity/
https://mgchemicals.com/knowledgebase/white-papers/4-point-probe/
https://suragus.com/four-point-probe-measurement/
https://www.benchchem.com/product/b1668177#experimental-setup-for-measuring-c175-electrical-resistivity
https://www.benchchem.com/product/b1668177#experimental-setup-for-measuring-c175-electrical-resistivity
https://www.benchchem.com/product/b1668177#experimental-setup-for-measuring-c175-electrical-resistivity
https://www.benchchem.com/product/b1668177#experimental-setup-for-measuring-c175-electrical-resistivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

